N-(1H-benzimidazol-2-ylmethyl)-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Coupling with Piperidine Derivative: The alkylated benzimidazole is then coupled with a piperidine derivative, such as 1-(5-methylfuran-2-yl)methylpiperidine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzimidazole and furan moieties.
Reduction: Reduction reactions can occur at the imine or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzimidazole and piperidine derivatives.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic naturally occurring nucleotides, allowing it to interact with DNA and RNA, potentially inhibiting viral replication or cancer cell proliferation . The piperidine and furan moieties may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
- 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine
- 2-Methyl-1H-benzimidazol-6-amine dihydrochloride
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine is unique due to its combination of benzimidazole, piperidine, and furan moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-16-7-8-18(26-16)14-25-11-9-17(10-12-25)13-24(2)15-21-22-19-5-3-4-6-20(19)23-21/h3-8,17H,9-15H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRSCDUJFBBOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)CN(C)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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